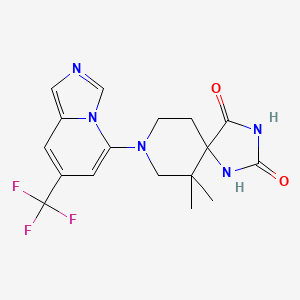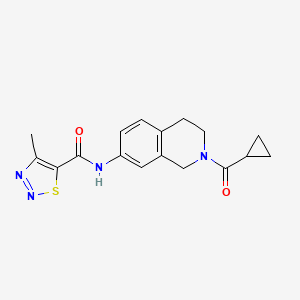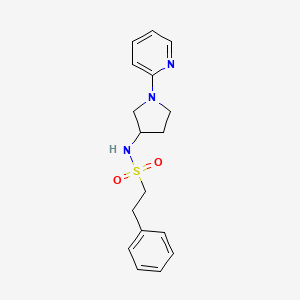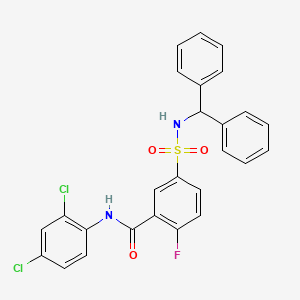
Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
説明
“Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate” is a chemical compound with the CAS Number: 67367-27-5 . It has a molecular weight of 167.16 . The IUPAC name for this compound is methyl 1-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylate . The InChI code for this compound is 1S/C8H9NO3/c1-9-5-3-4-6 (7 (9)10)8 (11)12-2/h3-5H,1-2H3 .
Molecular Structure Analysis
The molecular formula of “Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate” is C8H9NO3 . The InChI key for this compound is DVGKWXGXINLTKR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate” is a solid at room temperature . The storage temperature for this compound is room temperature .科学的研究の応用
Brain-Specific Drug Delivery
One significant application of methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate derivatives is in enhancing the efficiency of drug delivery to the brain. These compounds can cross the blood-brain barrier effectively when converted to their dihydropyridine prodrug form. This property has been utilized to study the elimination rate of small quaternary salts from the brain, supporting hypotheses about active transport mechanisms for eliminating organic ions from the brain. This research opens up possibilities for specific drug delivery to the brain using the dihydropyridine redox system (Bodor, Roller, & Selk, 1978).
Sustained Drug Release
Another application is in the sustained release of drugs within the brain. The dihydropyridine equilibrium pyridinium salt redox system has been used for the specific delivery and sustained release of model drugs, such as 2',3'-dideoxynucleosides, to the brain. This approach aims to develop treatments for neurological disorders, such as the complications arising from AIDS, by ensuring a constant drug presence in the brain, which could potentially reverse these complications (Palomino, Kessel, & Horwitz, 1989).
Radiopharmaceutical Delivery
The dihydropyridine derivatives have also been explored for their potential in brain-specific delivery of radiopharmaceuticals. This application is based on the ability of these compounds to cross the blood-brain barrier and deliver radioiodinated phenylamines, which can be useful in measuring cerebral blood perfusion. This technique demonstrates the potential of dihydropyridine-coupled radiopharmaceuticals in neurological diagnostics and research (Tedjamulia, Srivastava, & Knapp, 1985).
Antihypertensive and Vasodilator Activities
Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate derivatives have been found to possess significant antihypertensive and vasodilator activities. These properties are attributed to their binding affinity to Ca2+ channels, which plays a crucial role in cardiovascular pharmacology. The derivatives show potent effects in models of hypertension, indicating their potential as cardiovascular agents (Adachi et al., 1988).
Antibacterial Properties
Furthermore, certain derivatives have demonstrated antibacterial properties, particularly against Escherichia coli and other gram-negative pathogens. This suggests a potential application in developing new antibacterial agents, with a pro-drug mechanism indicated for some derivatives (Santilli, Scotese, & Yurchenco, 1975).
Safety and Hazards
“Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate” is labeled with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H302, H315, H319, H320, H335 . The precautionary statements are P202, P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .
特性
IUPAC Name |
methyl 1-methyl-2-oxopyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-9-5-3-4-6(7(9)10)8(11)12-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGKWXGXINLTKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-(aminocarbonyl)-2-[(chloroacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B2801302.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzamide](/img/structure/B2801306.png)

![4-bromo-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2801308.png)



![[(3R)-1-methylpiperidin-3-yl] furan-2-carboxylate](/img/structure/B2801316.png)

![6-ethanoyl-2-[2-(4-fluorophenyl)ethanoylamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2801319.png)
![2-Methyl-5,8-dioxaspiro[3.4]octane-2-carbaldehyde](/img/structure/B2801320.png)
![(5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B2801322.png)
![(5Z)-3-(2-aminoethyl)-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B2801323.png)